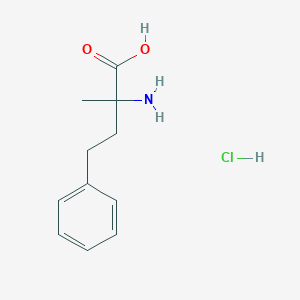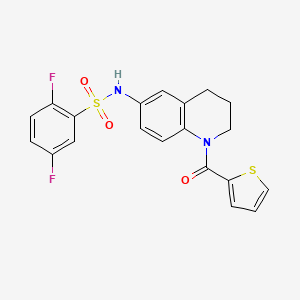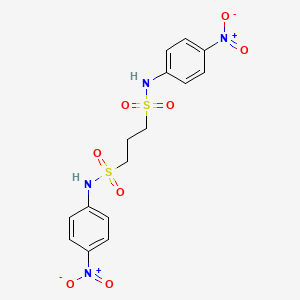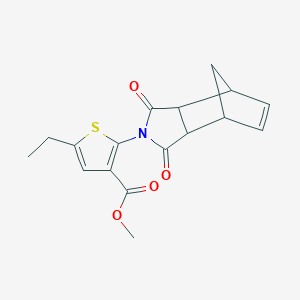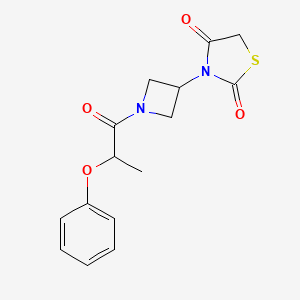
3-(1-(2-Phenoxypropanoyl)azetidin-3-yl)thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(1-(2-Phenoxypropanoyl)azetidin-3-yl)thiazolidine-2,4-dione” is a chemical compound. It is a derivative of thiazolidine-2,4-dione . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds .
Synthesis Analysis
A novel series of thiazolidine-2,4-dione molecules was derived and their chemical structures were established using physiochemical parameters and spectral techniques . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
The molecular structure of “3-(1-(2-Phenoxypropanoyl)azetidin-3-yl)thiazolidine-2,4-dione” was established using physiochemical parameters and spectral techniques . The thiazolidin-2,4-dione (TZD) moiety plays a central role in the biological functioning of several essential molecules .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “3-(1-(2-Phenoxypropanoyl)azetidin-3-yl)thiazolidine-2,4-dione” were evaluated using physiochemical parameters and spectral techniques . The synthesized molecules were then evaluated for their antioxidant, anticancer, and antimicrobial potential .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(1-(2-Phenoxypropanoyl)azetidin-3-yl)thiazolidine-2,4-dione” were analyzed using physiochemical parameters and spectral techniques .Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Applications
Research has shown that derivatives based on the thiazolidine-2,4-dione moiety exhibit significant anti-inflammatory properties. A study highlighted a compound surpassing the commercial anti-inflammatory drug indomethacin in inhibiting inducible nitric oxide synthase (iNOS) activity and production of nitric oxide (NO) and prostaglandin E2 (PGE2), key markers of inflammation (Ma et al., 2011).
Antimicrobial and Antifungal Applications
Several studies have synthesized novel thiazolidine-2,4-dione derivatives and evaluated their antimicrobial and antifungal efficacies. These compounds have shown variable activities against both Gram-positive and Gram-negative bacteria, as well as against fungal strains. Some derivatives demonstrated weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity (Abd Alhameed et al., 2019), (Prakash et al., 2011).
Anticancer Applications
Compounds derived from thiazolidine-2,4-dione have been explored for their potential anticancer properties. For instance, fluorene-based thiazolidinone and azetidinone analogues have been synthesized and showed promising activity against various cancer cell lines, including lung and breast carcinoma, compared to the reference drug Taxol. These compounds have been highlighted for their antimicrobial activity against multidrug-resistant strains as well (Hussein et al., 2020).
Wirkmechanismus
Target of Action
Thiazolidin-2,4-dione (tzd) analogues, which this compound is a part of, are known to exhibit their hypoglycemic activity by improving insulin resistance through ppar-γ receptor activation . They also exhibit antimicrobial action by inhibiting cytoplasmic Mur ligases .
Mode of Action
Tzd analogues are known to improve insulin resistance through ppar-γ receptor activation . They also inhibit cytoplasmic Mur ligases, which are involved in the formation of UDP-MurNAc-pentapeptide, a key component of bacterial cell walls .
Biochemical Pathways
Tzd analogues are known to affect the insulin signaling pathway through ppar-γ receptor activation . They also inhibit the bacterial cell wall synthesis pathway by inhibiting cytoplasmic Mur ligases .
Pharmacokinetics
In-silico adme studies of similar thiazolidin-2,4-dione derivatives have revealed that these compounds are drug-like .
Result of Action
Tzd analogues are known to improve insulin resistance, exhibit antimicrobial action, and have antioxidant action by scavenging reactive oxygen species (ros) .
Action Environment
Various substituents present on aliphatic/aromatic amines used for the synthesis of similar thiazolidin-2,4-dione derivatives have a vital impact on their antimicrobial, anticancer, and antioxidant potential .
Zukünftige Richtungen
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .
Eigenschaften
IUPAC Name |
3-[1-(2-phenoxypropanoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-10(21-12-5-3-2-4-6-12)14(19)16-7-11(8-16)17-13(18)9-22-15(17)20/h2-6,10-11H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPDUOLAIVDLCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)N2C(=O)CSC2=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-Phenoxypropanoyl)azetidin-3-yl)thiazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

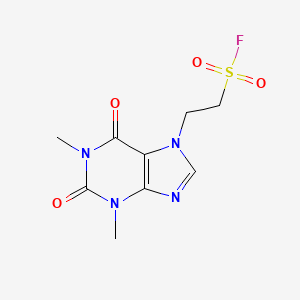
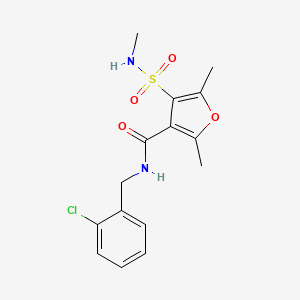
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-difluorobenzamide](/img/structure/B2459485.png)
![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide](/img/structure/B2459488.png)

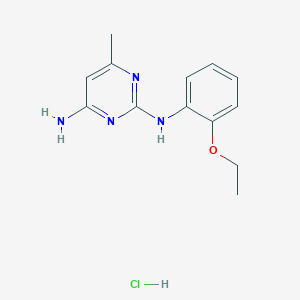
![1-Bromo-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride](/img/structure/B2459491.png)
![(2Z)-2-[(3-chlorophenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2459493.png)
